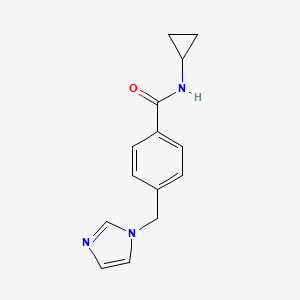![molecular formula C21H29N3O2 B6103093 2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6103093.png)
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol, also known as BZP, is a synthetic compound that belongs to the group of piperazines. It is commonly used as a recreational drug due to its stimulant and euphoric effects. However, in recent years, BZP has gained attention in the scientific community for its potential use in research applications.
作用機序
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol acts as a non-selective dopamine, norepinephrine, and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and euphoric effects of this compound. This compound also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and increases the release of glucose from the liver. This compound has been found to have a similar effect on the brain as amphetamines, which can lead to addiction and dependence.
実験室実験の利点と制限
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has several advantages as a research tool. It is relatively easy to synthesize and has a high potency, which means that small amounts can be used in experiments. This compound also has a long half-life, which makes it suitable for long-term studies. However, this compound has several limitations as well. It has a high potential for abuse and dependence, which makes it difficult to use in clinical trials. This compound also has several side effects, such as increased heart rate and blood pressure, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol. One area of interest is the development of this compound analogs that have improved therapeutic potential and reduced side effects. Another area of interest is the study of the long-term effects of this compound on the brain and behavior, particularly in relation to addiction and dependence. Finally, the potential of this compound as a cognitive enhancer and as a treatment for drug addiction needs to be explored further.
合成法
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the condensation of 4-pyridinemethanol with 4-chlorobenzaldehyde, followed by reduction with sodium borohydride to yield 4-(4-pyridinylmethyl)benzyl alcohol. The second step involves the reaction of the benzyl alcohol with 1-bromo-2-(4-ethoxyphenyl)ethane in the presence of potassium carbonate to yield this compound.
科学的研究の応用
2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been found to have potential therapeutic applications in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction. This compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, cognition, and behavior.
特性
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-2-26-21-5-3-18(4-6-21)16-24-13-12-23(17-20(24)9-14-25)15-19-7-10-22-11-8-19/h3-8,10-11,20,25H,2,9,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCIZAJMMAOLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-chloro-3-pyridazinyl)-4-(4-isopropylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103018.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6103026.png)
![2-(2-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B6103028.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-thienyl)propanamide](/img/structure/B6103033.png)
![2-(2-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6103036.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6103058.png)
![2-[2-amino-1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6103066.png)


![2-hydroxy-5-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6103082.png)
![4-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6103097.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6103099.png)
![1-[benzyl(methyl)amino]-3-(5-{[cyclohexyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6103101.png)